molecular formula C9H20N2 B140047 2,5-Dimethyl-1-propylpiperazine CAS No. 135778-75-5

2,5-Dimethyl-1-propylpiperazine

Cat. No.: B140047
CAS No.: 135778-75-5
M. Wt: 156.27 g/mol
InChI Key: LWQNWCVIJDSVNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dimethyl-1-propylpiperazine is a substituted piperazine derivative characterized by methyl groups at the 2- and 5-positions of the piperazine ring and a propyl group at the 1-position. Its molecular formula is C₉H₂₀N₂, with a molecular weight of 156.27 g/mol, as deduced from its mass spectrum (M⁺ peak at m/z 156) . The compound’s structure imparts distinct physicochemical properties, including increased lipophilicity compared to unsubstituted piperazine due to the alkyl substituents.

Properties

CAS No.

135778-75-5

Molecular Formula

C9H20N2

Molecular Weight

156.27 g/mol

IUPAC Name

2,5-dimethyl-1-propylpiperazine

InChI

InChI=1S/C9H20N2/c1-4-5-11-7-8(2)10-6-9(11)3/h8-10H,4-7H2,1-3H3

InChI Key

LWQNWCVIJDSVNQ-UHFFFAOYSA-N

SMILES

CCCN1CC(NCC1C)C

Canonical SMILES

CCCN1CC(NCC1C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3,5-Dimethyl-1-propylpiperazine

  • Structural Differences : The methyl groups are positioned at the 3- and 5-positions of the piperazine ring instead of 2- and 5-.
  • Physicochemical Properties :
    • Molecular formula: C₉H₂₀N₂ (identical to the 2,5-isomer).
    • Mass spectral fragmentation: The base peak at m/z 86 (vs. m/z 100 for the 2,5-isomer) suggests divergent stability in fragmentation pathways due to substituent positioning .
  • Implications : The 3,5-isomer may exhibit altered solubility and reactivity, as substituent positioning influences steric and electronic effects.

2,5-Dimethylpiperazine

  • Structural Differences : Lacks the 1-propyl group, reducing molecular complexity.
  • Physicochemical Properties :
    • Molecular formula: C₆H₁₄N₂ ; molecular weight: 114.19 g/mol .
    • Boiling/melting points: Likely lower than the 1-propyl derivative due to decreased molecular weight and lipophilicity.
  • Applications : Often used as a precursor in pharmaceutical synthesis, whereas the 1-propyl variant’s extended alkyl chain may enhance membrane permeability .

1-(2,5-Dichlorophenyl)piperazine

  • Structural Differences : Features a dichlorophenyl group at the 1-position instead of alkyl substituents.
  • Physicochemical Properties :
    • Molecular formula: C₁₀H₁₂Cl₂N₂ ; molecular weight: 231.12 g/mol .
    • Increased polarity due to electronegative chlorine atoms, contrasting with the hydrophobic propyl and methyl groups in 2,5-dimethyl-1-propylpiperazine.
  • Applications : Arylpiperazines like this are common in CNS drug development, highlighting how substituent type (alkyl vs. aryl) dictates biological target engagement .

Benzylpiperazine Derivatives (e.g., BZP, MBZP)

  • Structural Differences : A benzyl group replaces the propyl chain at the 1-position.
  • Physicochemical Properties: Example: 1-benzylpiperazine (BZP) has a molecular weight of 176.26 g/mol (C₁₁H₁₆N₂) .
  • benzyl) drastically alter pharmacological profiles .

Data Table: Key Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Spectral Data (MS)
This compound C₉H₂₀N₂ 156.27 1-propyl, 2,5-dimethyl M⁺ m/z 156; base peak m/z 100
3,5-Dimethyl-1-propylpiperazine C₉H₂₀N₂ 156.27 1-propyl, 3,5-dimethyl M⁺ m/z 156; base peak m/z 86
2,5-Dimethylpiperazine C₆H₁₄N₂ 114.19 2,5-dimethyl N/A
1-(2,5-Dichlorophenyl)piperazine C₁₀H₁₂Cl₂N₂ 231.12 2,5-dichlorophenyl M⁺ m/z 231
1-Benzylpiperazine (BZP) C₁₁H₁₆N₂ 176.26 1-benzyl N/A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.